molecular formula C23H30Cl2FN7O B1496828 3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride

Cat. No.: B1496828
M. Wt: 510.4 g/mol
InChI Key: JRKCRRLGELERCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride, also known as Gandotinib, is a selective inhibitor of Janus kinase 2 (JAK2). It has been studied for its potential therapeutic effects in treating myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and myelofibrosis. These conditions are often characterized by the JAK2 V617F mutation, which leads to the constitutive activation of JAK2 signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride exerts its effects by selectively inhibiting the JAK2 V617F mutant kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5, which are involved in cell proliferation and survival. By blocking this pathway, this compound reduces the growth and survival of JAK2 V617F-positive cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride is unique in its high selectivity for the JAK2 V617F mutant, which allows for targeted inhibition with minimal effects on wild-type JAK2. This selectivity reduces the risk of adverse effects associated with the inhibition of normal JAK2 function .

Properties

Molecular Formula

C23H30Cl2FN7O

Molecular Weight

510.4 g/mol

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methylpyrazolidin-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine;hydrochloride

InChI

InChI=1S/C23H29ClFN7O.ClH/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25;/h3-4,11-12,14,21,28-29H,5-10,13H2,1-2H3,(H,27,30);1H

InChI Key

JRKCRRLGELERCK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F.Cl

Origin of Product

United States

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